![molecular formula C15H23N3O2 B6789413 N-[2-(4-methoxycyclohexyl)ethyl]-2-pyrimidin-5-ylacetamide](/img/structure/B6789413.png)
N-[2-(4-methoxycyclohexyl)ethyl]-2-pyrimidin-5-ylacetamide
Description
N-[2-(4-methoxycyclohexyl)ethyl]-2-pyrimidin-5-ylacetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine ring, which is known for its biological activity, and a methoxycyclohexyl group, which can influence its chemical properties and interactions.
Properties
IUPAC Name |
N-[2-(4-methoxycyclohexyl)ethyl]-2-pyrimidin-5-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-20-14-4-2-12(3-5-14)6-7-18-15(19)8-13-9-16-11-17-10-13/h9-12,14H,2-8H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGUOEDOZGIJBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)CCNC(=O)CC2=CN=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxycyclohexyl)ethyl]-2-pyrimidin-5-ylacetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the following steps:
Preparation of 4-methoxycyclohexanone: This can be achieved through the oxidation of 4-methoxycyclohexanol using hydrogen peroxide as the oxidizing agent and a molecular sieve supported phosphotungstic acid as the catalyst.
Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Coupling of intermediates: The final step involves coupling the methoxycyclohexyl intermediate with the pyrimidine intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxycyclohexyl)ethyl]-2-pyrimidin-5-ylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxycyclohexanone, while reduction could produce methoxycyclohexanol.
Scientific Research Applications
N-[2-(4-methoxycyclohexyl)ethyl]-2-pyrimidin-5-ylacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological pathways involving pyrimidine derivatives.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxycyclohexyl)ethyl]-2-pyrimidin-5-ylacetamide involves its interaction with molecular targets, such as enzymes or receptors. The pyrimidine ring can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The methoxycyclohexyl group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Methoxycyclohexyl nicotinamides: These compounds share the methoxycyclohexyl group and have shown anticancer activity.
Pyrimidine derivatives: Compounds with similar pyrimidine structures are widely used in medicinal chemistry for their biological activity.
Uniqueness
N-[2-(4-methoxycyclohexyl)ethyl]-2-pyrimidin-5-ylacetamide is unique due to the combination of the methoxycyclohexyl group and the pyrimidine ring, which may confer distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.